molecular formula C18H13BrN2O4 B3710258 5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3710258
M. Wt: 401.2 g/mol
InChI Key: IGAMBUJSAUAMRA-UHFFFAOYSA-N
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Description

The compound “5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a derivative of barbituric acid . It has a molecular formula of C18H12BrN3O6 . This compound is part of a class of compounds that have been synthesized and evaluated as DNA-binding agents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinetrione ring attached to a benzylidene group, which is further connected to a (4-bromobenzyl)oxy group . The exact structure can be represented by the SMILES notation: c1cc(ccc1COc2ccc(cc2Br)C=C3C(=O)NC(=O)NC3=O)N+[O-] .


Physical and Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 762.42°C, and a melting point of 335.18°C . It has a molar refractivity of 101.6±0.3 cm3 and a molar volume of 268.5±3.0 cm3 . The compound has 9 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Mechanism of Action

The mechanism of action of this compound involves interactions with DNA . Among the synthesized products, some have shown the best interactions with the ctDNA via the minor groove binding . These results were confirmed by quantum mechanics calculations .

Properties

IUPAC Name

5-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-13-6-4-11(5-7-13)10-25-14-3-1-2-12(8-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAMBUJSAUAMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
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5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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